Apohyoscine

Description

Natural Occurrence and Botanical Sources

Apohyoscine has been identified in a range of plant species, predominantly within the Solanaceae family. Research has confirmed its presence in several genera and species, contributing to the diverse alkaloid profiles of these plants.

Identification in Datura SpeciesThe Datura genus is a well-documented source of tropane (B1204802) alkaloids, and this compound has been identified in multiple species within this genus.

Datura ferox : This species has been reported to contain this compound wikipedia.orgnih.govuba.ar. Chromatographic analyses, including HPLC and GC-MS, have identified this compound among other tropane alkaloids in D. ferox seeds nih.govuba.ar.

Datura innoxia : this compound has been isolated from Datura innoxia biocrick.comchemfaces.com. Studies involving the feeding of precursor molecules to D. innoxia plants have resulted in the isolation of this compound from aerial parts, alongside hyoscine and hyoscyamine (B1674123) biocrick.comchemfaces.com.

Datura metel : This species is also recognized as a source of this compound bio-conferences.orgresearcher.lifesciencepublishinggroup.com. Phytochemical analysis of D. metel has identified this compound among a range of tropane alkaloids present in its aerial parts and roots bio-conferences.orgresearcher.life.

Presence in Other Solanaceae GeneraBeyond Datura, this compound is found in several other genera within the Solanaceae family.

Physochlaina : Species within the Physochlaina genus are known to contain tropane alkaloids, and this compound has been identified in this genus wikipedia.orgbiocrick.comwikipedia.orgresearchgate.net. Physochlaina alaica has been specifically noted for the isolation of this compound researchgate.net.

Hyoscyamus : The Hyoscyamus genus, commonly known as henbane, is a significant source of tropane alkaloids. This compound has been detected in Hyoscyamus niger, alongside other major alkaloids aipublications.comijbpas.com.

Anthocercis frondosa : This species has been identified as a source of this compound nih.govnih.gov.

Solandra grandiflora : Research has indicated the presence of this compound in Solandra grandiflora scribd.comresearchgate.netwikipedia.orgkew.org. Studies involving the metabolism of hyoscine in S. grandiflora have shown its transformation into this compound in the aerial parts of the plant scribd.comresearchgate.net.

Distribution Patterns within Plant TissuesThe distribution of this compound within different plant tissues can vary depending on the species and developmental stage. Generally, tropane alkaloids, including this compound, tend to accumulate in the aerial parts of plants, such as leaves and stemsresearchgate.netnih.govchemfaces.comaipublications.com. Roots can also contain significant concentrations of these alkaloidsbiocrick.comresearchgate.netijbpas.com. Seeds may exhibit different alkaloid profiles or lower concentrations compared to vegetative tissuesnih.govchemfaces.com. For instance, studies on Datura innoxia have shown this compound present in aerial parts, while Hyoscyamus niger roots are noted as a site of synthesis for hyoscyamine and scopolamine (B1681570), with subsequent transport to aerial partsbiocrick.comchemfaces.comijbpas.com.

Data Tables

Table 1: this compound Occurrence in Selected Datura Species

| Species Name | Reported Presence of this compound | Supporting Citations |

| Datura ferox | Yes | wikipedia.orgnih.govuba.ar |

| Datura innoxia | Yes | biocrick.comchemfaces.com |

| Datura metel | Yes | bio-conferences.orgresearcher.lifesciencepublishinggroup.com |

Table 2: this compound Occurrence in Other Solanaceae Genera

| Genus/Species | Reported Presence of this compound | Supporting Citations |

| Physochlaina spp. | Yes | wikipedia.orgbiocrick.comwikipedia.orgresearchgate.net |

| Hyoscyamus niger | Yes | aipublications.comijbpas.com |

| Anthocercis frondosa | Yes | nih.govnih.gov |

| Solandra grandiflora | Yes | scribd.comresearchgate.net |

Table 3: General Distribution Patterns of this compound in Solanaceae Plants

| Plant Tissue | Reported Accumulation of this compound | Supporting Citations |

| Aerial Parts | Often high concentration | nih.govchemfaces.com |

| Leaves | Frequently a primary site | aipublications.com |

| Stems | Present | nih.gov |

| Roots | Significant quantities may be present | biocrick.comresearchgate.netijbpas.com |

| Seeds | Variable; can be lower or different | nih.govchemfaces.com |

Compound List

this compound

Scopolamine

Hyoscyamine

Tropane

Historical Perspectives on Tropane Alkaloid Research Preceding this compound Studies

The scientific investigation into tropane alkaloids has a rich history, dating back to the early 19th century with the isolation and characterization of key compounds from medicinal plants nih.govnih.goveolss.netextrasynthese.com. The Solanaceae family, in particular, has been a focal point due to its members' long-standing use in traditional medicine and their potent pharmacological effects nih.govebsco.comrjptonline.org.

The journey of tropane alkaloid research began with the isolation of atropine (B194438), first reported by German pharmacist H. F. G. Mein in 1832, though his results were not published. A year later, in 1833, P. L. Geiger and O. Hesse published their successful isolation of atropine from Atropa belladonna and Hyoscyamus niger nih.govnih.gov. These early studies laid the groundwork for understanding the chemical nature and medicinal uses of these compounds nih.gov. Subsequently, scopolamine (hyoscine) was isolated from Scopolia japonica in 1888 nih.govmdpi.com. The stereochemistry and cleavage products (tropic acid and tropine) of atropine and hyoscyamine were elucidated by Kraut and Lossen in 1864 nih.govmdpi.com. By 1889, Willstätter had determined the correct structure of atropine after extensive deliberation mdpi.com.

The early 20th century saw further advancements, with Robinson synthesizing the tropane nucleus in 1917, following biogenetic pathways eolss.net. The development of analytical techniques, including chromatography and spectroscopy, significantly accelerated the discovery and structural elucidation of new alkaloids from the mid-20th century onwards extrasynthese.comnih.gov.

Before the specific study of this compound gained prominence, research had already established the importance of tropane alkaloids like atropine, hyoscyamine, and scopolamine. These compounds, found in plants such as Atropa belladonna, Hyoscyamus niger, and various Datura species, were recognized for their anticholinergic properties and their roles in traditional medicine and pharmacology nih.govebsco.comrjptonline.orgmdpi.com. The historical isolation and characterization of these foundational tropane alkaloids provided the essential chemical and biological context that paved the way for investigating other related compounds, including this compound.

| Tropane Alkaloid | Primary Plant Source(s) | Approximate Year of Isolation/Characterization |

| Atropine | Atropa belladonna, Hyoscyamus niger | 1832 (Mein, unpublished), 1833 (Geiger & Hesse) nih.govnih.gov |

| Hyoscyamine | Atropa belladonna, Hyoscyamus niger | Isolated as atropine in 1833; later identified as (S)-enantiomer of atropine nih.govmdpi.com |

| Scopolamine (Hyoscine) | Scopolia japonica, Datura species | 1888 nih.govmdpi.com |

| Cocaine | Erythroxylum coca | Isolated in 1860 (Niemann); chemical formula determined in 1862 (Lossen) nih.govmdpi.com |

| Calystegines | Various plants | 1990 nih.gov |

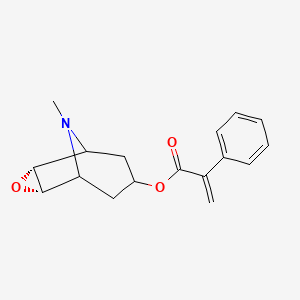

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H19NO3 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate |

InChI |

InChI=1S/C17H19NO3/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2/h3-7,12-16H,1,8-9H2,2H3/t12?,13?,14?,15-,16+ |

InChI Key |

JJNVDCBKBUSUII-SVFSVNPNSA-N |

SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4 |

Isomeric SMILES |

CN1C2CC(CC1[C@@H]3[C@H]2O3)OC(=O)C(=C)C4=CC=CC=C4 |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4 |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Apohyoscine

Precursor Compounds and Metabolic Intermediates

The biosynthesis of tropane (B1204802) alkaloids, including Apohyoscine, begins with fundamental amino acids that contribute distinct structural components.

The bicyclic tropane ring system, the core structure of this compound, is synthesized from the amino acid L-ornithine or its precursor L-arginine researchgate.netmdpi.comneu.edu.trnih.govnih.gov. L-ornithine is decarboxylated by ornithine decarboxylase (ODC) to form putrescine, which is a critical intermediate. Alternatively, L-arginine can be converted to putrescine via arginine decarboxylase (ADC) researchgate.netmdpi.comnih.gov. Putrescine is then methylated by putrescine N-methyltransferase (PMT) and subsequently oxidized to form the N-methyl-Δ1-pyrrolinium cation, a key precursor that undergoes cyclization to establish the tropane skeleton mdpi.comnih.gov.

Chemical Synthesis Methodologies for Apohyoscine and Analogs

Strategies for Apohyoscine Synthesis from Related Alkaloids

This compound is characterized by the absence of a methyl group present in scopolamine (B1681570). This structural difference allows for synthetic routes that begin with more readily available tropane (B1204802) alkaloids.

A direct route to this compound involves the demethylation of scopolamine. This compound is structurally defined as the demethylated analog of scopolamine . A validated method for its preparation entails the demethylation of scopolamine under carefully controlled alkaline conditions .

In the context of radiolabeling studies, norscopolamine (which is synonymous with this compound) has been synthesized by reacting demethylated scopolamine with [¹¹C]-methyl iodide in the presence of potassium phosphite (B83602) as a reducing agent. This reaction, typically conducted at temperatures between 75–80°C for approximately 5 minutes, has demonstrated the capability to achieve radiochemical purities exceeding 99% . While the specific enzymes responsible for scopolamine metabolism in vivo remain largely uncharacterized, in vitro investigations have indicated that oxidative demethylation, potentially mediated by the CYP3A subfamily of cytochrome P450 enzymes, plays a role in its biotransformation drugbank.comnih.gov. The influence of grapefruit juice on scopolamine pharmacokinetics further suggests the involvement of CYP3A4 in this process drugbank.com. These metabolic insights can inform the development of optimized chemical demethylation protocols.

The optimization of radiochemical reactions is critical for efficient synthesis, particularly for compounds intended for diagnostic or therapeutic applications. For the synthesis of radiolabeled this compound (norscopolamine), a study employed specific parameters that can serve as a benchmark for optimization efforts:

Table 1: Key Parameters for Radiolabeled Norscopolamine Synthesis

| Reagent/Condition | Parameter/Value | Yield/Purity | Notes |

| Norscopolamine | Substrate | N/A | Demethylated scopolamine |

| [¹¹C]-methyl iodide | Methylating agent | N/A | |

| Potassium phosphite | Reducing agent | N/A | |

| Temperature | 75–80°C | N/A | |

| Time | 5 minutes | N/A | |

| Radiochemical Purity | >99% | N/A | Achieved |

General strategies for optimizing radiochemical syntheses, such as those utilizing droplet arrays, allow for high-throughput screening of various reaction parameters including reagent concentrations, solvents, temperatures, and reaction times. This approach enables the rapid evaluation of hundreds of conditions with minimal reagent consumption, thereby accelerating the identification of optimal synthetic pathways and yields nih.gov.

De Novo Synthesis of the Tropane Core

The tropane skeleton, an 8-azabicyclo[3.2.1]octane framework, is fundamental to this compound and numerous other biologically active alkaloids. Its de novo synthesis can be achieved through several sophisticated methodologies.

A powerful strategy for the enantioselective construction of the tropane core involves rhodium-catalyzed [4 + 3] cycloaddition reactions. This methodology typically employs methyl 2-(siloxy)vinyldiazoacetate in conjunction with pyrrole (B145914) derivatives emory.eduacs.orgcapes.gov.br. The reaction proceeds via a rhodium-carbenoid intermediate, which undergoes a tandem cyclopropanation followed by a Cope rearrangement mechanism, leading to the formation of highly functionalized 8-azabicyclo[3.2.1]octa-2,6-dienes emory.eduacs.orgcapes.gov.br.

Table 2: Rhodium-Catalyzed [4 + 3] Cycloaddition for Tropane Core Synthesis

| Catalyst | Reactants | Reaction Conditions (Typical) | Yield | Enantiomeric Excess (ee) | Citation |

| Rh₂(S-PTAD)₄ | Methyl 2-(siloxy)vinyldiazoacetate, N-Boc-pyrrole | Not specified | 58% | 65% | acs.org |

| Rh₂(R-PTAD)₄ | 2-(siloxy)vinyldiazoacetate, Pyrrole | Not specified | 79% | 84% | acs.org |

This method has been successfully applied in the synthesis of scopolamine, underscoring its utility for constructing the tropane skeleton researchgate.netst-andrews.ac.uk.

The Robinson–Schöpf reaction, first reported by Robert Robinson in 1917, is a seminal biomimetic synthesis for tropinone (B130398), a key precursor to many tropane alkaloids including atropine (B194438) and cocaine orientjchem.orgchemicalbook.comwikipedia.orgresearchgate.net. This reaction typically involves the condensation of succinaldehyde, methylamine, and acetone (B3395972) dicarboxylic acid (or acetone itself) in a one-pot, tandem process that mimics biosynthetic pathways orientjchem.orgchemicalbook.comwikipedia.org.

Both the rhodium-catalyzed [4 + 3] cycloaddition and modified Robinson–Schöpf reaction methodologies converge on the formation of crucial precursors, such as 6,7-dehydrotropine researchgate.netst-andrews.ac.uk. This intermediate is pivotal for further elaboration into various tropane alkaloids, including this compound.

One established route to 6,7-dehydrotropine involves the reduction of unsaturated bicyclic dibromo adducts. Treatment with a zinc-copper couple in methanol (B129727) containing ammonium (B1175870) chloride, followed by reduction with diisobutylaluminum hydride, yields N-methyl-8-azabicyclo[3.2.1]oct-6-en-3α-ol, commonly known as 6,7-dehydrotropine researchgate.net. For instance, the reduction of a precursor (designated as 244) with diisobutylaluminum hydride afforded 6,7-dehydrotropine (225) in 92% yield with a high α:β ratio of 93:7, simultaneously reducing the carbamate (B1207046) moiety to an N-methyl group nih.gov. This 6,7-dehydrotropine intermediate is readily convertible into other important tropane alkaloids such as tropine (B42219) and scopine (B3395896) through subsequent functionalization nih.gov.

Compound List:

this compound

Scopolamine

Norscopolamine

Tropine

Scopine

Atropine

Cocaine

Tropinone

6,7-dehydrotropine

Methyl 2-(siloxy)vinyldiazoacetate

Pyrrole

N-Boc-pyrrole

Succinaldehyde

Methylamine

Acetone dicarboxylic acid

[¹¹C]-methyl iodide

Potassium phosphite

Tropic acid

(+)-2-hydroxy-3-phenylpropionic acid

(S)-tropic acid

(2RS)-3-hydroxy-2-phenylpropanoic acid

(S)-tropic acid

6β,7β-epoxy-1αH,5αH-tropan-3α-ol

N-methyl-Δ¹-pyrrolinium cation

Hygrine

Putrescine

L-ornithine

Malonyl-CoA

Benzoyl-CoA

Calystegines A3 and B2

Baogongteng A

Knightinol

Alkaloid KD-A

Alkaloid KO-6

Physoperuvine

Variabiline

Y-1139(1)

Nortropine

Nortropinone

Pseudotropine

Teloidine

Granatanol

(±)-Gracilioether F

Calyciphylline A

Advanced Analytical and Spectroscopic Characterization of Apohyoscine

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of apohyoscine, enabling its separation from complex matrices and subsequent quantification. The choice of technique depends on the analytical objective, whether it is for purity assessment, identification, or precise concentration measurement.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (Ultraviolet and Coulometric Detection)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of tropane (B1204802) alkaloids due to its high resolution and adaptability. For this compound, reversed-phase HPLC is typically the method of choice.

Methodology and Findings: A common HPLC setup involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as phosphate (B84403) buffer) nih.gov. The pH of the buffer is a critical parameter, often adjusted to be slightly acidic to ensure the analyte is in its ionized form, which improves peak shape and retention time consistency. Gradient elution may be employed to effectively separate this compound from other related alkaloids and impurities within a single run farmaciajournal.com.

Ultraviolet (UV) detection is widely used, leveraging the chromophore in the this compound molecule—specifically the phenyl group of the atropic acid moiety. Detection is typically performed at a wavelength around 220 nm, where the compound exhibits significant absorbance nih.gov. The method's linearity is established over a specific concentration range, with limits of detection (LOD) and quantification (LOQ) often falling in the micrograms per milliliter (µg/mL) range, demonstrating its suitability for quantitative analysis in various samples nih.gov.

Coulometric detection, a type of electrochemical detection (ECD), offers enhanced sensitivity and selectivity for electrochemically active compounds. While less common than UV detection, it is well-suited for molecules that can be oxidized or reduced d-nb.info. This compound, like other phenolic and aromatic compounds, can be a candidate for ECD. The detector measures the current generated by the analyte's redox reaction at a specific potential, providing a signal that is directly proportional to its concentration. This technique can achieve lower detection limits compared to UV, making it valuable for trace analysis d-nb.info.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | nih.gov |

| Mobile Phase | Methanol:Phosphate Buffer (pH 5.4) (26:74, v/v) | nih.gov |

| Flow Rate | 1.3 - 1.6 mL/min | nih.gov |

| Detection | UV at 220 nm | nih.gov |

| Linearity Range (for Hyoscine) | 2.50–50.00 µg/mL | nih.gov |

| LOD/LOQ (for Hyoscine) | 0.72 µg/mL / 2.19 µg/mL | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-ESI-MS/MS) for Identification and Quantification

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique that provides superior sensitivity and specificity for the identification and quantification of this compound, especially in complex biological matrices like plasma or urine nih.govnih.gov.

Methodology and Findings: The chromatographic separation is typically achieved using a reversed-phase column, similar to HPLC-UV methods. However, the eluent is introduced into a mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for tropane alkaloids, as it is a soft ionization method that typically produces a prominent protonated molecule [M+H]⁺ nih.govresearchgate.net. For this compound (C₁₇H₁₉NO₃, molecular weight 285.34 g/mol ), the expected precursor ion in positive ESI mode would be at m/z 286.1 nih.gov.

In the tandem mass spectrometry (MS/MS) stage, this precursor ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The specific fragmentation pattern is unique to the molecule's structure and is used for unambiguous identification. The quantification is performed using Multiple Reaction Monitoring (MRM), where the instrument specifically monitors the transition of the precursor ion to one or more product ions. This technique significantly reduces background noise and enhances sensitivity, allowing for quantification at very low levels (ng/mL or even pg/mL) researchgate.net. The method is validated for linearity, accuracy, and precision, making it the gold standard for pharmacokinetic and metabolic studies nih.govnih.gov.

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govresearchgate.net |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Sample Preparation | Protein precipitation for plasma/serum samples | nih.gov |

| Linearity Range | Typically spans 3 orders of magnitude (e.g., 0.05-50 ng/mL) | nih.govresearchgate.net |

| Precision (CV%) | Generally low, often between 2-13% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool for the analysis of volatile and thermally stable compounds. While tropane alkaloids like this compound can be analyzed directly, they are often derivatized to improve their chromatographic properties.

Methodology and Findings: The analysis typically involves a capillary column coated with a nonpolar or medium-polarity stationary phase. The oven temperature is programmed to increase gradually to separate compounds based on their boiling points and interactions with the stationary phase. In some cases, derivatization, such as silylation, is performed to increase the volatility and thermal stability of the alkaloids, leading to better peak shapes and resolution.

The mass spectrometer detector ionizes the eluted compounds, usually by electron impact (EI), which causes extensive and reproducible fragmentation. The resulting mass spectrum serves as a chemical "fingerprint" that can be compared against spectral libraries for identification jmchemsci.com. GC-MS is particularly useful for identifying this compound as a metabolite or as a component in plant extracts, where its unique fragmentation pattern can distinguish it from other structurally similar compounds unar.ac.id.

Thin-Layer Chromatography (TLC) in Analytical Fractionation and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for the qualitative analysis of this compound. It is highly effective for screening plant extracts, monitoring reaction progress, and assessing the purity of a sample libretexts.orglibretexts.orgnih.gov.

Methodology and Findings: The stationary phase is typically a thin layer of silica (B1680970) gel on a glass or aluminum plate. The mobile phase is a mixture of solvents, and for basic compounds like tropane alkaloids, a common system includes a chlorinated solvent, an alcohol, and a base (e.g., chloroform:methanol:ammonia) to prevent peak tailing and ensure good separation.

After the plate is developed, the separated compounds are visualized. This compound can be visualized under UV light (at 254 nm) due to its UV-absorbing phenyl group. Additionally, specific staining reagents can be used for detection. Dragendorff's reagent is a classic choice for alkaloids, producing orange or reddish-brown spots. The position of the spot is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. While the Rf value is characteristic under specific conditions, it is always recommended to run a reference standard of this compound alongside the sample for definitive identification libretexts.org. TLC can also be used on a larger scale (preparative TLC) to isolate small quantities of pure this compound for further analysis analyticaltoxicology.com.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete chemical structure of organic molecules like this compound core.ac.ukwpmucdn.com. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide a comprehensive picture of the molecular framework.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. Key signals for this compound include those from the aromatic protons of the phenyl ring, the vinylic protons of the methylene (B1212753) group, the protons on the tropane ring, and the N-methyl group drugbank.com. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) are all used to assign specific protons to their positions in the structure.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The spectrum of this compound would show characteristic signals for the carbonyl carbon of the ester, the aromatic and vinylic carbons, the carbons of the tropane skeleton, and the N-methyl carbon. The chemical shifts are indicative of the type of carbon (e.g., sp², sp³, quaternary). By comparing the observed chemical shifts with those of related structures like hyoscine, a complete assignment can be made chemicalbook.com. For instance, the carbons C-6 and C-7 in this compound would show significantly different shifts compared to hyoscine, as they are part of a double bond in the dehydrated precursor rather than an epoxide ring.

Together, ¹H and ¹³C NMR, often supplemented by 2D NMR techniques that show correlations between protons and carbons, allow for the unambiguous confirmation of the this compound structure wpmucdn.comnih.gov.

| Position | ¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-CH₃ | ~2.5 (s) | ~40.0 |

| H-1, H-5 | ~3.2 (m) | ~60.0 |

| H-2, H-4 | ~2.0-2.2 (m) | ~28.0 |

| H-3 | ~5.1 (t) | ~65.0 |

| H-6, H-7 | ~5.8-6.0 (m) | ~130.0 |

| C=O | - | ~166.0 |

| Cα (=CH₂) | - | ~141.0 |

| Cβ (C-Ph) | - | ~126.0 |

| =CH₂ | ~5.9 (s), ~6.2 (s) | ~125.0 |

| Aromatic C-H | ~7.2-7.4 (m) | ~128.0-129.0 |

| Aromatic C (Quaternary) | - | ~134.0 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing a highly accurate measurement of its mass. chemfarms.comnih.gov This technique allows for the determination of the elemental composition of the molecule with a high degree of confidence, distinguishing it from other compounds with the same nominal mass (isobars). chemfarms.com

For this compound, which has a chemical formula of C₁₇H₁₉NO₃, the theoretical monoisotopic mass is calculated to be 285.13649 Daltons. uni.lu In a typical HRMS analysis, the sample is ionized, often using electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. The mass analyzer then measures the mass-to-charge ratio (m/z) of this ion with low ppm-level error. An experimentally determined mass that falls within a narrow tolerance window (typically < 5 ppm) of the theoretical value serves to confirm the elemental formula. uni.lu This high accuracy is essential for differentiating this compound from potential isomers or other closely related alkaloids.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₉NO₃ | uni.lu |

| Theoretical m/z ([M+H]⁺) | 286.14378 | caymanchem.com |

| Example Experimental m/z | 286.14399 | |

| Mass Error (ppm) | 0.73 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in the this compound molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. wikipedia.org The structure of this compound contains several key functional groups, each with a characteristic absorption band in the IR spectrum.

The prominent ester group gives rise to a strong C=O stretching vibration, typically observed around 1710-1730 cm⁻¹. The presence of a phenyl group and a C=C double bond (alkene) is indicated by aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region. pharmaffiliates.com The aliphatic C-H bonds of the tropane ring system produce strong stretching absorptions in the 2850-3000 cm⁻¹ range. Furthermore, the C-O bonds associated with the ester and the epoxide functional groups will show stretching vibrations in the "fingerprint region," generally between 1000-1300 cm⁻¹. wikipedia.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | wikipedia.org |

| Aliphatic C-H | Stretch | 2850 - 3000 | |

| Ester C=O | Stretch | 1710 - 1730 | |

| Aromatic/Alkenyl C=C | Stretch | 1450 - 1640 | |

| Ester/Epoxide C-O | Stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems, known as chromophores. The primary chromophore in this compound is the 2-phenylacrylate portion of the molecule. This system features a phenyl group in conjugation with an acrylate (B77674) (C=C-C=O) system.

This extended conjugation allows for lower-energy electronic transitions, primarily π→π, which results in strong absorption in the UV region. The presence of the conjugated system significantly shifts the absorption maximum (λmax) to a longer wavelength compared to isolated, unconjugated chromophores. A strong absorption band, characteristic of a π→π transition, would be expected. Additionally, the carbonyl group of the ester contains non-bonding electrons (n electrons) and can undergo a much weaker, lower-energy n→π* transition, which may appear as a low-intensity shoulder at a longer wavelength.

Sample Preparation and Purification Methodologies in Research

The isolation and purification of this compound from complex matrices, such as natural plant extracts, require multi-step procedures designed to separate the target analyte from interfering substances.

Solid Phase Extraction (SPE) for Concentration and Clean-up

Solid Phase Extraction (SPE) is a chromatographic technique widely used for sample clean-up and concentration prior to analysis. Given the basic nature of the tertiary amine in this compound's tropane ring, a mixed-mode SPE sorbent possessing both reversed-phase (e.g., C18) and strong cation exchange (SCX) properties is highly effective.

A typical SPE protocol would involve the following steps:

Conditioning: The cartridge is treated with an organic solvent (e.g., methanol) to activate the reversed-phase functional groups.

Equilibration: The sorbent is equilibrated with an acidic buffer (e.g., water with 1% formic acid) to protonate the cation exchange sites and create an environment suitable for sample loading.

Sample Loading: The sample, dissolved in a compatible acidic solution, is passed through the cartridge. This compound is retained by both hydrophobic interactions and strong ionic interactions between the protonated tertiary amine and the negatively charged SCX sorbent.

Washing: The cartridge is washed first with a weak organic solvent to remove polar impurities, followed by a stronger organic solvent (e.g., methanol) to remove non-polar, non-basic impurities.

Elution: The purified this compound is eluted from the sorbent using a small volume of an organic solvent containing a basic modifier (e.g., methanol with 2-5% ammonium (B1175870) hydroxide). The base neutralizes the tertiary amine, disrupting the ionic interaction and releasing the analyte.

Acid-Base Extraction and Chromatographic Fractionation from Natural Sources

The isolation of alkaloids like this compound from plant material classically begins with an acid-base extraction. This technique exploits the ability of the basic nitrogen atom in the alkaloid to exist in either a protonated, water-soluble salt form or a neutral, organic-soluble free-base form.

The process typically involves:

Grinding the plant material and performing an initial extraction with a solvent like methanol or ethanol.

After evaporating the alcohol, the residue is partitioned between an acidic aqueous solution (e.g., dilute HCl) and a non-polar organic solvent (e.g., hexane) to remove lipids and other neutral compounds. The protonated this compound remains in the aqueous layer.

The aqueous layer is then made basic (e.g., with ammonium hydroxide), which deprotonates the this compound, converting it to its free-base form.

The free base is then extracted from the basic aqueous solution into a more polar organic solvent, such as dichloromethane (B109758) or chloroform.

Following this initial clean-up, the crude alkaloid extract is subjected to chromatographic fractionation, often using column chromatography with a stationary phase like silica gel or alumina. A gradient of solvents with increasing polarity is used to elute the compounds. Fractions are collected and analyzed (e.g., by TLC), and those containing this compound are combined for further purification or analysis.

Methodological Validation in Academic Research Settings

For quantitative studies of this compound in academic research, the analytical method used (e.g., HPLC-UV, LC-MS) must be validated to ensure it is fit for its intended purpose. Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications. Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Linearity and Range: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

| Parameter | Definition | Typical Acceptance Criteria in Research |

|---|---|---|

| Accuracy | Closeness to the true value | Recovery within 85-115% |

| Precision (Repeatability) | Agreement within a single run | RSD ≤ 15% |

| Precision (Intermediate) | Agreement between different runs/days | RSD ≤ 20% |

| Linearity | Proportionality of signal to concentration | Correlation coefficient (r²) ≥ 0.99 |

| Specificity | Ability to measure only the analyte | No interference at the analyte's retention time |

Purity Assessment and Impurity Profiling Methodologies

The determination of this compound's purity and the comprehensive identification of its potential impurities are achieved through a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for these analyses, often coupled with ultraviolet (UV) detection.

Methodologies for purity assessment typically involve the use of a reversed-phase HPLC system. A common stationary phase is an Inertsil ODS-3V column or equivalent, which allows for the effective separation of this compound from its related substances. The mobile phase composition is critical for achieving optimal separation and often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. For instance, a mobile phase composed of a phosphate buffer (pH 5.5) with a gradient of acetonitrile and methanol has been successfully employed. The detection wavelength is generally set at 210 nm to ensure sensitive detection of this compound and its potential impurities.

Impurity profiling of this compound involves subjecting the compound to forced degradation studies, which intentionally expose it to harsh conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. pharmasm.comveeprho.comnih.gov These studies are crucial for understanding the degradation pathways and identifying impurities that may arise during synthesis, storage, or formulation.

One study on the thermal degradation of the related compound scopolamine (B1681570) revealed that aposcopolamine (B190597) (this compound) is a significant degradation product formed through the elimination of water. nih.govresearchgate.net This indicates that conditions promoting dehydration could lead to the formation of this compound as an impurity in scopolamine preparations. Further degradation of this compound itself can occur under more extreme conditions.

The impurities identified through such studies are then characterized using advanced spectroscopic techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to elucidate their chemical structures.

A summary of typical chromatographic conditions for the purity analysis of this compound is presented in the table below.

| Parameter | Typical Conditions |

| Chromatographic Mode | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Inertsil ODS-3V (or equivalent C18 column) |

| Mobile Phase | Phosphate Buffer (pH 5.5) with Acetonitrile and Methanol |

| Detection | UV at 210 nm |

| Flow Rate | Isocratic or Gradient Elution |

Potential impurities of this compound that are monitored can include starting materials, by-products from the synthesis, and degradation products. As this compound is itself an impurity of scopolamine (also known as hyoscine), its own impurity profile would include further degradation products.

| Impurity Category | Potential Compounds |

| Process Impurities | Unreacted starting materials, synthetic intermediates |

| Degradation Products | Products from hydrolysis, oxidation, or photolysis |

| Related Alkaloids | Other tropane alkaloids present in the source material |

Molecular and Cellular Pharmacology of Apohyoscine

Receptor Binding and Ligand-Target Interactions

Apohyoscine, a tropane (B1204802) alkaloid, functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov These receptors are pivotal in mediating the effects of the neurotransmitter acetylcholine throughout the central and peripheral nervous systems. wikipedia.orgfrontiersin.org The antagonistic action of this compound involves blocking the binding of acetylcholine to these receptors, thereby inhibiting the downstream signaling cascades typically initiated by receptor activation. wikipedia.org This blockade of the parasympathetic nervous system allows for the dominance of sympathetic tone. nih.gov

The five subtypes of muscarinic receptors (M1-M5) are widely distributed in the body and regulate a variety of physiological functions. nih.gov While many tropane alkaloids, such as atropine (B194438), are non-selective antagonists, binding with high affinity to all five muscarinic receptor subtypes, research has been focused on developing subtype-selective antagonists to target specific therapeutic areas and minimize side effects. nih.govnih.gov For instance, M1 receptors are implicated in processes like seizure prevention, while M2 receptors are crucial in cardiac function, and M3 receptors are involved in functions of the eye. nih.gov The development of antagonists with selectivity for specific mAChR subtypes, such as the M1-selective antagonist pirenzepine (B46924) and the M4-selective antagonist MT3, has been instrumental in dissecting the roles of individual receptor subtypes in various physiological and pathological processes. nih.govarvojournals.org

Studies on related tropane alkaloids from plants like Scopolia tangutica have identified compounds with competitive antagonistic activity at the M3 receptor. researchgate.net The quest for subtype-selective muscarinic antagonists is driven by the desire to create more targeted therapies with fewer adverse effects than non-selective agents like atropine. frontiersin.orgnih.gov

Nicotinic acetylcholine receptors (nAChRs) are another class of cholinergic receptors that are structurally and functionally distinct from mAChRs. nih.gov They are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems, at the neuromuscular junction, and in autonomic ganglia. nih.govnih.govunige.ch Unlike muscarinic receptors which are G-protein coupled receptors, nAChRs form a pentameric structure of subunits that create a central ion channel. nih.govunige.ch

The interaction of tropane alkaloids with nAChRs is generally much weaker than their interaction with mAChRs. Atropine, for example, is a potent muscarinic antagonist but does not significantly block nicotinic receptors. nih.gov This selectivity is a key feature distinguishing the two major classes of cholinergic antagonists. While some natural compounds have been found to interact with nAChRs, the primary pharmacological profile of this compound and related tropane alkaloids is centered on their muscarinic receptor antagonism. mdpi.com The complex structure of nAChRs, with various subunit combinations leading to numerous receptor subtypes, presents a wide array of potential targets for different compounds. nih.govnih.gov However, the interaction of this compound specifically with nAChR subtypes has not been a major focus of research, given its established potentcy at mAChRs.

The affinity of a ligand for its receptor is a critical parameter in pharmacology, and it is quantified using several key metrics. These include the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), and the dissociation constant (Kᴅ). sciencesnail.com

IC₅₀ (Half-maximal Inhibitory Concentration): This value represents the concentration of a competing ligand (inhibitor) that is required to displace 50% of a radiolabeled ligand from its receptor. sciencesnail.com It is an operational parameter that is dependent on the experimental conditions, including the concentration of the radioligand used. sciencesnail.com

Kᵢ (Inhibition Constant): The Kᵢ value is a more absolute measure of the affinity of an inhibitor for a receptor. sciencesnail.com It is derived from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration and Kᴅ of the radioligand. giffordbioscience.com The Kᵢ represents the concentration of a competing ligand that would bind to 50% of the receptors at equilibrium in the absence of the radioligand or any other competitor. sciencesnail.com

Kᴅ (Dissociation Constant): The Kᴅ is the equilibrium dissociation constant, representing the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. sciencesnail.com A lower Kᴅ value indicates a higher binding affinity. sciencesnail.com It is determined through saturation binding experiments where the concentration of a radiolabeled ligand is varied, and the amount of bound ligand is measured. giffordbioscience.com

For example, studies on the binding of the non-selective muscarinic antagonist N-methylscopolamine ([³H]NMS) have shown a Kᴅ of 0.25 nM in human brain tissue. nih.gov In the same study, the IC₅₀ values for pirenzepine in displacing [³H]NMS varied from 66 nM to 1 µM across different brain regions, reflecting the differential distribution of M1 and M2 receptor subtypes. nih.gov

| Parameter | Definition | Determined By |

|---|---|---|

| IC₅₀ | Concentration of an inhibitor that displaces 50% of a radiolabeled ligand. | Competitive Binding Assays |

| Kᵢ | Concentration of a competing ligand that binds to 50% of receptors at equilibrium. | Calculated from IC₅₀ values |

| Kᴅ | Concentration of a ligand at which 50% of receptors are occupied at equilibrium. | Saturation Binding Assays |

Radioligand binding assays are a cornerstone of receptor pharmacology, providing a highly sensitive and quantitative method to study ligand-receptor interactions. giffordbioscience.comoncodesign-services.com These assays utilize a radiolabeled ligand (a ligand tagged with a radioactive isotope like tritium (B154650) ³H or iodine ¹²⁵I) to track its binding to a receptor. oncodesign-services.com There are three main types of radioligand binding assays:

Competition (or Indirect) Binding Assays: These assays are used to determine the affinity (Kᵢ) of an unlabeled test compound for a receptor. giffordbioscience.comperceptive.com A fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to inhibit the binding of the radioligand is measured, and an IC₅₀ value is determined. giffordbioscience.com

Saturation Binding Assays: These assays are performed to determine the density of receptors (Bₘₐₓ) in a given tissue or cell preparation and the dissociation constant (Kᴅ) of the radioligand. giffordbioscience.comsygnaturediscovery.com Increasing concentrations of the radioligand are incubated with the receptor preparation until saturation is reached. giffordbioscience.com Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from total binding. sci-hub.se

Kinetic Binding Assays: These assays measure the rates at which a radioligand associates with (kₒₙ) and dissociates from (kₒff) its receptor. giffordbioscience.comperceptive.com The ratio of kₒff to kₒₙ can also be used to calculate the Kᴅ. nih.gov

The general procedure for a filtration-based radioligand binding assay involves incubating a receptor preparation (e.g., cell membranes) with the radioligand and any competing compounds. giffordbioscience.com After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand while the unbound radioligand passes through. giffordbioscience.com The radioactivity retained on the filter is then measured using a scintillation counter. giffordbioscience.com

Ex vivo receptor occupancy (RO) is a powerful technique used in drug discovery to confirm that a drug has reached and interacted with its intended target in a living organism. sygnaturediscovery.compsychogenics.com This method provides a crucial link between the in vitro pharmacological profile of a compound and its in vivo efficacy. sygnaturediscovery.com

The typical workflow for an ex vivo RO study involves administering the test compound to an animal. giffordbioscience.com At a specific time point, often corresponding to the peak plasma or brain concentration of the drug, the animal is euthanized, and the target tissue (e.g., brain) is collected. nih.gov The tissue is then processed, for example, by preparing thin sections for autoradiography or homogenates for binding assays. psychogenics.comgiffordbioscience.com

The level of receptor occupancy by the test drug is then determined by measuring the binding of a specific radioligand to the tissue. psychogenics.com The percentage of receptor occupancy is calculated by comparing the specific binding in the tissue from the drug-treated animal to that in a vehicle-treated control animal. nih.gov A reduction in radioligand binding in the treated tissue indicates that the test compound is occupying the receptors. psychogenics.com

Ex vivo RO studies are valuable for:

Intracellular Signaling Pathway Modulation

Influence on Cholinergic Synaptic Function in Preclinical Models

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). vulcanchem.com By binding to these receptors, it blocks the action of the endogenous neurotransmitter, acetylcholine. This antagonism disrupts cholinergic transmission at postganglionic parasympathetic neuroeffector junctions and in the central nervous system (CNS). nih.govnih.gov

In preclinical models, this antagonism manifests as a reduction in smooth muscle contraction and glandular secretions. The cholinergic system is integral to neuronal development, influencing cell growth, differentiation, and synapse formation. nih.gov this compound's interference with mAChRs, particularly the M1 subtype, can impact cognitive functions, as these receptors are crucial for memory and learning processes. nih.gov The disruption of cholinergic signaling is a key mechanism underlying the effects observed with tropane alkaloids. mdpi.com The release of acetylcholine into the synaptic cleft is a critical step for activating both muscarinic and nicotinic receptors; by blocking the muscarinic sites, this compound alters the normal physiological response. mdpi.com

Role in Calcium Signaling Pathways

The interaction of this compound with muscarinic receptors indirectly influences intracellular calcium (Ca2+) signaling. Many muscarinic receptor subtypes (e.g., M1, M3, M5) are Gq/11 protein-coupled receptors. Activation of these receptors typically leads to the activation of phospholipase C, which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol. IP3 binds to its receptors (IP3Rs) on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.

By acting as an antagonist, this compound prevents acetylcholine from activating this cascade, thereby inhibiting the associated rise in intracellular Ca2+. cusabio.com Prolonged elevations in cytosolic calcium can trigger cellular processes like apoptosis, and by blocking this, this compound can modulate cell life-or-death decisions. nih.gov The regulation of intracellular calcium is a complex process, and disruptions, such as those caused by receptor antagonists, can have significant downstream effects on cellular function. nih.gov

Involvement in the cGMP/PKG Pathway

The direct involvement of this compound in the cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) pathway is not well-documented in available research. The primary cGMP synthesis pathway is activated by nitric oxide (NO) stimulating soluble guanylate cyclase (sGC) or by natriuretic peptides activating particulate guanylate cyclase (pGC). cusabio.comderangedphysiology.com This pathway is a key regulator of various physiological processes, including smooth muscle relaxation and cellular apoptosis. cusabio.comnih.gov

While this compound's primary target is the muscarinic receptor, crosstalk between signaling pathways is a common cellular phenomenon. For instance, calcium signaling, which this compound influences, can interact with the NO/cGMP pathway. However, specific studies detailing this compound's direct modulation of cGMP levels or PKG activity are lacking. The cGMP/PKG pathway is recognized as a significant signaling cascade in many tissues, mediating a wide range of cellular responses. nih.govfrontiersin.org

Enzyme Interactions and Inhibition Kinetics

Acetylcholinesterase (AChE) Inhibition Studies

This compound is primarily known as a muscarinic receptor antagonist, not a significant inhibitor of acetylcholinesterase (AChE). nih.govnih.gov AChE is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. frontiersin.org Inhibitors of this enzyme increase the concentration and duration of action of acetylcholine. frontiersin.orgnih.gov While some alkaloids have been studied for their AChE inhibitory activity, this is not the principal mechanism of action for this compound. plos.orgrsc.org The therapeutic strategy for conditions like Alzheimer's disease often involves inhibiting AChE to enhance cholinergic function. nih.govmdpi.com Kinetic studies of AChE inhibitors typically determine parameters like the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the inhibition constant (Ki) to characterize the inhibitor's potency and mechanism. nih.govnih.gov

Cytochrome P450-Mediated Metabolism in vitro (e.g., oxidative demethylation)

This compound, like other xenobiotics, is expected to be metabolized by the cytochrome P450 (CYP) enzyme system, which is a major pathway for drug metabolism in the liver and intestine. mdpi.com These heme-containing monooxygenases are responsible for Phase I metabolism of a vast array of compounds. mdpi.commdpi.com In vitro studies using human liver microsomes or recombinant CYP enzymes are standard methods to investigate the metabolic pathways of drugs. nih.govrug.nl

Specific data on the in vitro metabolism of this compound is limited, but based on its structure as a tropane alkaloid, potential metabolic pathways include N-demethylation. The CYP3A4 isoform is a key enzyme in the metabolism of many drugs and natural products and would be a likely candidate for this compound metabolism. mdpi.comnih.gov Studies on similar alkaloids can provide insights, but direct investigation is necessary to determine the specific CYP isoforms involved and the resulting metabolites. mdpi.com

Stereochemical Considerations in Molecular Recognition and Pharmacological Action

Stereochemistry is a critical factor in the pharmacological action of tropane alkaloids like this compound. nih.govscribd.com The three-dimensional arrangement of atoms in a molecule dictates how it fits into and interacts with its biological target, such as a receptor or enzyme. mhmedical.com this compound possesses multiple chiral centers, meaning it can exist as different stereoisomers.

The specific spatial configuration, or stereochemistry, of this compound is crucial for its affinity and binding to muscarinic acetylcholine receptors. researchgate.net The orientation of the ester group at the C-7 position of the tropane ring, for example, is vital for optimal alignment within the binding pocket of the mAChR. vulcanchem.com Even subtle changes in the stereoisomeric form can lead to significant differences in pharmacological activity, with one enantiomer often being much more potent than the other. nih.gov This principle underscores the importance of stereoselectivity in drug design and action, as the biological environment itself is chiral, leading to differential interactions with different stereoisomers. scribd.com

Computational and Theoretical Studies on Apohyoscine

Molecular Docking Investigations of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the binding orientation and affinity of a ligand to a target molecule, typically a protein nih.govjscimedcentral.comresearchgate.netijpras.com. This process involves simulating how a small molecule, such as Apohyoscine, fits into the binding site of a protein, evaluating various possible poses and ranking them based on scoring functions that estimate binding energy jscimedcentral.comresearchgate.net. This is a cornerstone of structure-based drug design, aiding in the identification of potential drug candidates and understanding their mechanism of action.

Molecular docking allows for the detailed prediction of how this compound might interact with specific protein targets at an atomic level. It can identify crucial intermolecular forces, including hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces, between this compound and the amino acid residues within the protein's active site jscimedcentral.comfrontiersin.org. Understanding these specific interactions is key to elucidating the molecular basis of this compound's biological activity. For example, studies on related tropane (B1204802) alkaloids like atropine (B194438) have utilized molecular docking to explore their interactions with enzymes such as AKR1B1 researchgate.net.

Illustrative Data Table: Predicted Binding Interactions of this compound with a Hypothetical Target Protein

| Interaction Type | This compound Residue(s) | Target Protein Residue(s) | Interaction Description |

| Hydrogen Bond | -OH (if present) | Asp, Ser, Gln | Forms hydrogen bond with hydroxyl group |

| Hydrophobic | Aromatic ring | Phe, Tyr, Leu, Val | Pi-pi stacking or hydrophobic contact |

| Electrostatic | Charged group (if any) | Asp, Glu, Lys, Arg | Salt bridge or electrostatic attraction |

| Van der Waals | Various | Various | Non-specific close contacts |

Note: This table is illustrative and based on general principles of molecular docking interactions. Specific interactions would depend on the actual target protein and this compound's three-dimensional structure.

By docking this compound against a panel of different protein targets, researchers can predict its binding affinity and selectivity. This helps determine which proteins this compound is most likely to interact with and the strength of these interactions nih.gov. Such analyses are vital for understanding the compound's pharmacological profile and potential off-target effects. Protein-protein docking studies also leverage similar principles to understand complex formation and binding modes nih.govnih.govthaiscience.info.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tropane Alkaloids

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical link between the chemical structure of a series of compounds and their observed biological activity researchgate.net. For tropane alkaloids, QSAR studies can identify specific structural features (descriptors) that correlate with potency, efficacy, or selectivity. By analyzing a set of related compounds, QSAR models can predict the activity of new, uncharacterized analogs, thereby guiding the rational design of molecules with enhanced properties researchgate.net. Techniques such as 3D-QSAR (CoMFA) are commonly employed for this purpose researchgate.net.

Illustrative Data Table: Hypothetical QSAR Model for Tropane Alkaloid Analogs

| Compound Name | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molecular Weight) | Descriptor 3 (e.g., H-bond Donors) | Predicted Activity (e.g., IC50) |

| Atropine | 1.5 | 289.37 | 1 | 50 nM |

| Hyoscyamine (B1674123) | 1.4 | 289.37 | 1 | 60 nM |

| This compound | 1.2 | 273.34 | 0 | Predicted: 75 nM |

| Analog X | 1.6 | 300.40 | 1 | Predicted: 45 nM |

Note: This table is illustrative. Descriptors and predicted activities are hypothetical and serve to demonstrate the output of a QSAR study.

In Silico Prediction of Biochemical Activities and Metabolic Pathways

Computational methods can predict the potential biochemical activities of this compound and its likely metabolic fate within a biological system psu.edunih.govmdpi.complos.orglhasalimited.org. By analyzing its chemical structure, in silico tools can forecast its interactions with various enzymes, transporters, or receptors, thereby predicting its pharmacological profile. Furthermore, metabolic pathway prediction software can identify how this compound might be metabolized, forecasting the formation of intermediate metabolites or its clearance pathways psu.edunih.govmdpi.comlhasalimited.org. This is crucial for understanding drug disposition, potential drug-drug interactions, and toxicity. For instance, machine learning models have been developed to predict metabolite associations with known metabolic pathways, achieving high accuracy metrics like the Matthews Correlation Coefficient (MCC) nih.gov.

Illustrative Data Table: Predicted Metabolic Fate of this compound

| Predicted Metabolic Pathway | Involved Enzyme(s) (Hypothetical) | Predicted Metabolite(s) | Predicted Activity/Role |

| Phase I Metabolism | CYP2D6 | Hydroxylated this compound | Active/Inactive |

| Phase II Metabolism | UGT1A1 | This compound Glucuronide | Inactive (Excreted) |

| Excretion | Renal/Hepatic | Metabolites | Clearance from body |

Note: This table is illustrative. Specific metabolic pathways and enzymes would require detailed computational analysis and experimental validation.

Conformation Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on molecular behavior, allowing researchers to study the conformational flexibility and stability of molecules like this compound and their interactions over time nih.govmdpi.comnih.govbiorxiv.orgmdpi.com. These simulations track atomic movements, revealing preferred three-dimensional structures, how molecules adapt their shape upon binding, and the stability of molecular complexes nih.govmdpi.com. Analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability and flexibility of different molecular regions or binding interfaces researchgate.netnih.gov. Understanding these dynamic aspects is essential for a comprehensive grasp of molecular function mdpi.com.

Illustrative Data Table: Molecular Dynamics Simulation Insights for this compound

| Simulation Parameter | Value/Observation (Hypothetical) | Interpretation |

| RMSD (Å) | 2.5 ± 0.3 | Stable overall structure, indicating minimal unfolding or major conformational drift. |

| RMSF (Å) | Loop regions: 1.5-2.0 | Certain loop regions exhibit higher flexibility, potentially involved in binding. |

| Conformational States | Open, Closed, Intermediate | This compound may exist in multiple stable or transient conformations. |

| Binding Stability | Long-lived complex | Indicates strong and stable interaction with the target protein. |

Note: This table is illustrative. RMSD and RMSF values are typical ranges observed in MD simulations of proteins and ligands.

Development of Predictive Models for Analog Design and Optimization

Computational methods are instrumental in the design and optimization of novel chemical entities, including analogs of this compound. By building predictive models based on existing data (e.g., QSAR models, machine learning algorithms), researchers can virtually screen large libraries of compounds or rationally design new molecules with improved properties nih.govarxiv.orgaspdac.commdpi.comarxiv.org. These models can predict how structural modifications to this compound might affect its binding affinity, selectivity, metabolic stability, or pharmacokinetic properties. Advanced techniques like Bayesian optimization and machine learning are increasingly utilized to accelerate this design-optimization cycle, enhancing efficiency and reducing costs arxiv.orgmdpi.comarxiv.org.

Compound List:

this compound

Tropane alkaloids

Atropine

Apoatropine

Hyoscyamine

Future Directions in Apohyoscine Research

Exploration of Undiscovered Biosynthetic Enzymes and Pathways in Plant Systems

The biosynthesis of tropane (B1204802) alkaloids, such as the related compounds hyoscyamine (B1674123) and scopolamine (B1681570), involves a complex series of enzymatic reactions. nih.govmdpi.com While key enzymes like putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H) have been identified in the pathway leading to scopolamine, the precise enzymatic steps that lead to the formation of apohyoscine from its precursors are not fully elucidated. mdpi.comcaymanchem.com this compound is known to be a metabolite of scopolamine, but the specific enzymes responsible for this conversion in plant systems remain a critical knowledge gap. nih.gov

Future research should focus on transcriptome mining and genome analysis of this compound-producing plants, such as certain species of the Solanaceae family. nih.govmdpi.com These "omics" techniques can help identify candidate genes encoding for novel enzymes. nih.gov By expressing these candidate genes in heterologous systems, such as Nicotiana benthamiana, and performing combinatorial expression studies, researchers can functionally characterize new enzymes and reconstruct the final steps of the this compound biosynthetic pathway. mdpi.com Elucidating this pathway is not only of fundamental scientific interest but also opens the door to metabolic engineering approaches for enhanced production of this compound or its analogs in microbial or plant-based systems. nih.gov

| Enzyme | Function in Scopolamine Pathway | Potential Role/Future Research in this compound Pathway |

|---|---|---|

| Putrescine N-methyltransferase (PMT) | Catalyzes the N-methylation of putrescine, an early step in the pathway. mdpi.com | Confirming its essential role for the this compound backbone. |

| Tropinone (B130398) Reductase (TR-I/TR-II) | Reduces tropinone to tropine (B42219) or pseudotropine. | Investigating stereospecificity and its influence on final product formation. |

| Hyoscyamine 6β-hydroxylase (H6H) | Converts hyoscyamine to scopolamine via hydroxylation and epoxidation. mdpi.com | Identifying a potential dehydratase or similar enzyme that modifies the scopolamine structure to this compound. |

| Unknown Dehydratase/Isomerase | Not applicable. | Primary target for discovery; hypothesized to catalyze the final conversion to this compound. |

Development of Novel Synthetic Routes for Advanced this compound Analogs

While this compound can be extracted from natural sources, chemical synthesis is crucial for producing advanced analogs with potentially enhanced pharmacological properties. mdpi.com The exploration of novel synthetic routes is a cornerstone of modern medicinal chemistry, enabling the creation of diverse chemical entities for drug discovery. nih.gov Future research in this area should move beyond classical methods and embrace innovative strategies to build and modify the this compound scaffold.

The development of efficient and scalable synthetic routes is essential for producing drug candidates for preclinical studies. nih.gov Techniques such as transition-metal catalysis, including palladium-catalyzed cross-coupling reactions, have become vital for constructing complex molecular architectures and could be applied to generate novel this compound derivatives. nih.gov Furthermore, photocatalysis and other modern synthetic methodologies offer mild reaction conditions and broad substrate scope, which are advantageous for the synthesis of complex natural products. nih.gov The goal is to create a library of this compound analogs that can be screened for improved receptor selectivity, better pharmacokinetic profiles, and novel therapeutic activities.

| Synthetic Strategy | Description | Potential Application for this compound Analogs |

|---|---|---|

| Classical Multi-step Synthesis | Traditional linear synthesis involving protection/deprotection steps. | Baseline for comparison; often lower yield and less efficient. |

| Palladium-catalyzed Cross-Coupling | Formation of carbon-carbon and carbon-heteroatom bonds using a palladium catalyst. nih.gov | Modification of the phenyl group or other parts of the scaffold to explore structure-activity relationships. |

| De Novo Ring Synthesis | Building the core heterocyclic ring system from simpler starting materials. | Creating fundamentally new tropane-like skeletons with different ring sizes or heteroatoms. |

| Photocatalysis | Using light to drive chemical reactions, often under mild conditions. | Enabling unique chemical transformations that are difficult to achieve with traditional thermal methods. |

Application of Emerging Analytical Technologies for Enhanced Detection and Characterization

Accurate detection and characterization of this compound and its metabolites in biological and environmental samples are critical for both preclinical research and potential clinical applications. While standard techniques like High-Performance Liquid Chromatography (HPLC) are widely used, emerging analytical technologies offer significant improvements in sensitivity, specificity, and speed. researchgate.net

Future research should focus on the application of hyphenated mass spectrometry techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS). nih.gov These methods provide extremely low detection limits and high specificity, making them ideal for quantifying trace amounts of this compound in complex matrices like plasma or urine. nih.gov Additionally, rapid screening methods like Lateral Flow Immunoassay (LFIA) could be developed for on-site or high-throughput analysis, which would be valuable for monitoring environmental samples or in preliminary screening studies. nih.gov

| Technology | Principle | Advantage for this compound Analysis | Reference |

|---|---|---|---|

| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. | Robust and widely available for routine analysis. | researchgate.net |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High resolution for volatile derivatives. | researchgate.net |

| LC-MS/MS | High-resolution separation combined with highly specific mass-based detection. | Excellent sensitivity and specificity for complex biological samples. | nih.gov |

| Capillary Electrophoresis | Separation based on charge and size in a capillary. | High efficiency and resolution with small sample volumes. | researchgate.net |

| Lateral Flow Immunoassay (LFIA) | Antibody-based detection on a portable strip. | Rapid, low-cost, and suitable for on-site screening. | nih.gov |

Deeper Elucidation of Subtype-Specific Receptor Interactions and Allosteric Modulation

This compound, like its parent compound scopolamine, is known to act as an antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govmdpi.com There are five known subtypes of mAChRs (M1-M5), and non-selective binding to these subtypes can lead to a range of side effects. mdpi.comnih.gov A critical area for future research is to determine the binding affinity of this compound for each of the five mAChR subtypes. This will clarify whether it possesses any inherent subtype selectivity, which could be exploited for developing more targeted therapeutics with fewer side effects. mdpi.com

Another advanced area of inquiry is the potential for this compound or its analogs to act as allosteric modulators. researchgate.net An allosteric modulator binds to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous neurotransmitter, acetylcholine. researchgate.net This can fine-tune the receptor's response, rather than simply blocking it. Investigating whether this compound can act as a positive allosteric modulator (PAM) or a negative allosteric modulator (NAM) at different mAChR subtypes could open up entirely new therapeutic possibilities, allowing for more subtle and controlled modulation of the cholinergic system. researchgate.net

| Interaction Type | Mechanism of Action | Potential Therapeutic Implication |

|---|---|---|

| Orthosteric Antagonist (Non-selective) | Binds to the primary acetylcholine binding site, blocking all five muscarinic receptor subtypes. nih.gov | Broad anticholinergic effects, similar to scopolamine, but with a higher potential for side effects. nih.gov |

| Orthosteric Antagonist (Subtype-selective) | Preferentially binds to and blocks one or more specific mAChR subtypes (e.g., M1 or M4). nih.gov | Targeted therapeutic effects (e.g., cognitive enhancement or antipsychotic action) with a reduced side effect profile. nih.gov |

| Positive Allosteric Modulator (PAM) | Binds to an allosteric site and enhances the effect of acetylcholine when it binds. researchgate.net | Boosts natural cholinergic signaling only when needed, potentially offering a safer therapeutic window. |

| Negative Allosteric Modulator (NAM) | Binds to an allosteric site and reduces the effect of acetylcholine. researchgate.net | Provides a "dimmer switch" approach to reducing cholinergic activity, which may be more tolerable than complete blockage. |

Advanced Preclinical Models for Mechanism-Based Biological Research

To accurately study the biological effects and therapeutic potential of this compound, it is crucial to use appropriate preclinical models. While traditional rodent models are valuable, the future of pharmacological research lies in the use of more advanced and specific models that better replicate human physiology.

A significant step forward would be the development of humanized mouse models. These models can be genetically engineered to express human muscarinic receptors in place of their mouse counterparts. Such models would provide a more accurate platform to study the subtype-specific interactions and downstream effects of this compound as they would occur in humans. Furthermore, using scopolamine-induced cognitive impairment models in rodents is a well-established method to screen for compounds with potential therapeutic effects in conditions like Alzheimer's disease. researchgate.netresearchgate.net Applying these models to test this compound and its novel analogs could rapidly identify promising candidates for further development. The use of these sophisticated preclinical models will be indispensable for conducting mechanism-based research and translating basic findings into potential therapeutic applications.

| Model Type | Description | Application in this compound Research |

|---|---|---|

| Wild-Type Rodent Models | Standard laboratory mice or rats (e.g., C57BL/6J mice, F344 rats). | Initial pharmacokinetic and toxicological screening. |

| Scopolamine-Induced Amnesia Model | Rodents treated with scopolamine to induce a temporary cognitive deficit. researchgate.netresearchgate.net | Evaluating the potential of this compound analogs to reverse cholinergic deficits and improve memory. |

| mAChR Knockout Models | Mice in which one or more specific muscarinic receptor subtype genes have been deleted. | Identifying the specific receptor subtypes responsible for the pharmacological effects of this compound. |

| Humanized mAChR Mouse Models | Mice genetically modified to express human muscarinic receptors. | Providing a more translationally relevant system for studying receptor binding, efficacy, and potential therapeutic effects. |

Q & A

Q. What experimental methodologies are recommended for determining the stability of apohyoscine in vitro?

Stability studies should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify degradation products under controlled conditions (e.g., varying pH, temperature). Accelerated stability protocols (e.g., ICH Q1A guidelines) can predict shelf-life by monitoring changes in potency and impurity profiles over time. Include validation parameters such as specificity, linearity, and recovery rates to ensure reproducibility .

Q. How can researchers validate the specificity of this compound in biological matrices during pharmacokinetic studies?

Use tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to minimize matrix effects. Cross-validate results with alternative techniques like immunoassays or capillary electrophoresis. Ensure calibration curves cover physiologically relevant concentrations and include quality controls (QCs) in triplicate across multiple batches .

Q. What are the key considerations for designing dose-response studies of this compound in animal models?

Follow the ARRIVE guidelines for preclinical studies:

- Define primary endpoints (e.g., EC₅₀, maximal efficacy).

- Use randomized, blinded dosing regimens to reduce bias.

- Include positive/negative controls and adjust for interspecies metabolic differences (e.g., cytochrome P450 activity). Statistical power analysis should determine sample sizes to detect significant effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor-binding affinity be systematically resolved?

Contradictions often arise from assay variability (e.g., radioligand vs. functional assays). Conduct a meta-analysis with predefined inclusion criteria (e.g., assay type, species, sample purity). Apply statistical tools like funnel plots to detect publication bias and subgroup analyses to identify confounding variables (e.g., temperature, buffer composition). Replicate key studies using standardized protocols .

Q. What strategies optimize the isolation of this compound from complex plant extracts with minimal co-eluting impurities?

Combine orthogonal separation techniques:

- Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18 + ion exchange).

- Preparative HPLC using gradient elution with UV/Vis detection at λmax of this compound.

- Validate purity via nuclear magnetic resonance (NMR) and X-ray crystallography. Document solvent recovery rates to address environmental sustainability concerns .

How should researchers formulate PICOT-compliant questions for clinical trials investigating this compound’s antiemetic efficacy?